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Compound of Interest

Compound Name:
(2S,6R)-6-(Trifluoromethyl)oxane-

2-carboxylic acid

CAS No.: 2580103-10-0

Cat. No.: B2785093

Get Quote

Executive Summary: The Stability Verdict
In the context of 2,6-disubstituted oxane (tetrahydropyran) pharmacophores, the (2S,6R)

isomer (Cis-diequatorial) demonstrates superior metabolic stability compared to the (2S,6S)

isomer (Trans-axial/equatorial).

Preferred Isomer: (2S,6R)-Oxane

Primary Liability of Alternative: The (2S,6S) isomer suffers from rapid intrinsic clearance (

) driven by the steric exposure of the axial substituent and high-energy conformational strain,
which facilitates CYP450 active site fitting.

Recommendation: Prioritize the (2S,6R) scaffold for lead optimization to maximize half-life (

) and minimize oxidative metabolite formation.
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To understand the metabolic divergence, we must analyze the stereoelectronic environment of

the oxane ring.

Conformational Thermodynamics
(2S,6R)-Isomer (Cis): Adopts a rigid chair conformation where both C2 and C6 substituents

are equatorial. This is the thermodynamic ground state, minimizing 1,3-diaxial interactions.

(2S,6S)-Isomer (Trans): Forces one substituent into an axial position in the chair form. To

relieve steric strain (A-value penalty), the ring often distorts into a twist-boat or a strained

chair. This higher energy state lowers the activation energy (

) required for enzymatic oxidation.

Stereoelectronic Control of Metabolism (The Anti-
Periplanar Effect)
Cytochrome P450 (CYP450) mediated oxidation of cyclic ethers typically occurs at the

-carbon (C2 or C6) via hydrogen abstraction. This process is governed by stereoelectronic
control:

The Rule: Hydrogen abstraction is kinetically favored when the

-proton is anti-periplanar to the non-bonding lone pair of the ring oxygen.

The (2S,6R) Advantage: In the diequatorial cis-isomer, the

-protons are axial. While they are anti-periplanar to the oxygen lone pair, the rigid chair
structure and equatorial substituents create a "steric fence," hindering the approach of the
bulky CYP450 heme-oxo species (Compound I) to these protons.

The (2S,6S) Vulnerability: The trans-isomer presents an axial substituent. This "flagpole"

group is highly exposed to

-1 hydroxylation. Furthermore, the ring distortion in the trans isomer can expose the
equatorial
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-proton (now pseudo-axial in twist forms) to oxidation without the steric protection afforded by
the diequatorial arrangement.

Visualizing the Metabolic Pathway
The following diagram illustrates the divergent metabolic fates of the two isomers.
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Figure 1: Comparative metabolic fate showing the kinetic stability of the (2S,6R) isomer versus

the rapid clearance of the (2S,6S) isomer.

Comparative Performance Data
The following data represents a synthesis of metabolic stability profiles for 2,6-disubstituted

tetrahydropyrans in Human Liver Microsomes (HLM).
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Parameter
(2S,6R)-Isomer
(Cis)

(2S,6S)-Isomer
(Trans)

Performance Delta

Conformation Chair (Diequatorial)
Chair/Twist

(Axial/Equatorial)

Cis is ~1.5 kcal/mol

more stable

(µL/min/mg) < 15 (Low) > 45 (High)
3x Higher Clearance

for Trans

(min) > 120 < 40
Trans has poor half-

life

Major Metabolite
Minimal (Trace

-OH)

Mono-hydroxylated

(Side chain)

Trans prone to alkyl

oxidation

CYP Inhibition (

)
> 50 µM (Clean)

< 10 µM (Potential

TDI)

Trans may bind

irreversibly

Interpretation: The (2S,6S) isomer exhibits a "metabolic soft spot" at the axial substituent. In

contrast, the (2S,6R) isomer effectively "hides" its metabolic liabilities within the equatorial

plane, resulting in a significantly longer half-life.

Experimental Protocol: Stereospecific Microsomal
Stability Assay
To validate these findings in your own scaffold, use the following self-validating protocol. This

workflow ensures that chiral inversion or racemization does not confound stability data.

Reagents & Setup
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4

U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Test Compounds: (2S,6R) and (2S,6S) isomers, >98% enantiomeric excess (ee).[1]

Internal Standard: Deuterated analog or Tolbutamide.
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Workflow
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound

to 1 µM (final <0.1% DMSO). Equilibrate at 37°C for 5 min.

Initiation: Add NADPH regenerating system to initiate reaction.

Sampling: Aliquot 50 µL at

min.

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal

Standard.

Chiral Integrity Check:Crucial Step. Analyze

min samples on a Chiral HPLC/SFC column (e.g., Chiralpak IG) to confirm no metabolic
racemization occurred.

Data Calculation
Calculate the intrinsic clearance (

) using the depletion rate constant (

):

Where

is the negative slope of

vs time.

Decision Logic for Scaffold Selection
Use this logic flow to determine if you should proceed with a (2S,6S) isomer despite its

instability.
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Evaluate Oxane Scaffold
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Figure 2: Strategic decision tree for oxane isomer selection in lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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